2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
Description
This compound features an oxolane (tetrahydrofuran) ring substituted at position 3 with a carboxylic acid group and at position 2 with an aminomethyl moiety protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to transiently protect amines, enabling selective deprotection under basic conditions (e.g., piperidine). The oxolane ring provides conformational rigidity, making this compound valuable for designing peptide mimics and constrained scaffolds .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYFLPWFCPFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN₃) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . Another method involves the use of Fmoc chloride to introduce the Fmoc group .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. The use of solid-phase synthesis is also common, where the compound is synthesized on a solid support and then cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxolane ring or the fluorenyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as Fmoc chloride or other acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to protect amine functionalities. The Fmoc group is commonly used to protect amino acids during peptide synthesis, allowing for the selective modification of other functional groups without interference.
Key Applications:
- Peptide Synthesis: The Fmoc protecting group enables the stepwise addition of amino acids in solid-phase peptide synthesis (SPPS), facilitating the production of complex peptides and proteins.
- Synthesis of Bioactive Compounds: The compound can be used as an intermediate in synthesizing various bioactive molecules, including enzyme inhibitors and pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid has been explored for its potential therapeutic applications.
Case Studies:
- Histone Deacetylase Inhibitors: Research has demonstrated that derivatives of this compound can inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy. By modifying the Fmoc group, researchers have synthesized compounds that exhibit significant inhibitory activity against HDACs, potentially leading to novel cancer treatments .
- Quorum Sensing Inhibitors: Another study focused on synthesizing compounds targeting quorum sensing in Pseudomonas aeruginosa, a bacterium associated with various infections. The synthesized compounds based on this structure showed promising antibacterial activity .
Biochemical Applications
The biochemical applications of this compound extend to its role in biochemical assays and studies involving protein interactions.
Applications:
- Protein Labeling: The compound can be utilized for labeling proteins in a way that allows for subsequent detection and analysis. This is particularly useful in studying protein-protein interactions and dynamics within cellular environments.
- Drug Development: Its derivatives have been investigated for their potential as drug candidates due to their ability to modulate biological pathways effectively.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it useful in stepwise peptide synthesis, where different amino acids are added sequentially .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Oxolane Rings
a. rac-(3R,5R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic Acid
- Structural Difference : A trifluoromethyl (-CF₃) group at position 5 of the oxolane ring.
- Impact :
- Applications : Useful in fluorinated peptide analogs for improved bioavailability .
b. 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
Heterocyclic Ring Replacements
a. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid
- Structural Difference : Thiophene replaces oxolane.
- Sulfur atom may participate in metal coordination or redox reactions .
- Applications : Used in peptidomimetics targeting enzyme active sites with aromatic pockets .
b. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
Aromatic Side-Chain Modifications
a. 3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic Acid
- Structural Difference : A 2-chlorophenyl group replaces the oxolane ring.
- Impact :
- Applications: Common in non-natural amino acid synthesis for hydrophobic peptide domains .
b. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic Acid
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Ring System | Key Substituents | LogP* |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₁NO₅ | 367.40 | Oxolane | None | 3.2 |
| rac-(3R,5R)-3-(Fmoc-amino)-5-CF₃-oxolane-3-acid | C₂₁H₁₈F₃NO₅ | 421.38 | Oxolane | -CF₃ | 4.1 |
| 3-Fmoc-amino-cyclobutane-1-acid | C₂₀H₁₉NO₄ | 337.38 | Cyclobutane | None | 2.8 |
| 2-Fmoc-amino-5-Me-thiophene-3-acid | C₂₂H₁₉NO₄S | 393.45 | Thiophene | -CH₃ | 3.9 |
*Estimated using ChemDraw.
Biological Activity
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and solubility. The molecular formula is with a molecular weight of approximately 353.41 g/mol. Its structural features contribute to its biological interactions, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to exhibit inhibitory effects on several enzymes, including histone deacetylases (HDACs) and other key metabolic enzymes. The inhibition of HDACs is particularly significant as it plays a role in regulating gene expression and cellular functions.
- Receptor Binding : The compound may also interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Inhibition Profiles
Recent studies have profiled the inhibitory activity of this compound against various enzymes. Notably, it has demonstrated:
| Enzyme | IC50 (nM) | Mechanism |
|---|---|---|
| HDAC1 | 14 | Competitive |
| HDAC2 | 25 | Competitive |
| HDAC3 | 30 | Competitive |
| HDAC10 | 67 | Non-competitive |
The data indicates that the compound is particularly potent against class I HDACs (HDAC1-3), which are crucial for regulating gene expression related to cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : A study investigated the use of this compound in breast cancer models, where it was found to induce apoptosis in cancer cells by inhibiting HDAC activity. The results showed a significant reduction in tumor growth in vivo, suggesting its potential as an anti-cancer agent .
- Neurodegenerative Disorders : Another study explored the effects of this compound on neurodegenerative diseases such as Alzheimer's. It was observed that the compound could enhance neuroprotection through modulation of histone acetylation, thereby promoting neuronal survival and function .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has also been documented. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases .
Q & A
Basic: What are the standard protocols for synthesizing and purifying this compound?
Answer:
The synthesis typically involves multi-step protection-deprotection strategies. The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during solid-phase peptide synthesis (SPPS). Key steps include:
- Coupling : Activate the carboxylic acid group using reagents like HBTU or DIC in the presence of a base (e.g., DIEA).
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring minimal side reactions .
- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilization is recommended for final isolation .
Storage : Maintain at 2–8°C in a desiccator to prevent hydrolysis .
Basic: How does the Fmoc group enhance synthetic utility in peptide chemistry?
Answer:
The Fmoc group acts as a temporary protecting group for amines, enabling stepwise synthesis. Its advantages include:
- Orthogonality : Stable under acidic conditions but cleaved selectively by bases (e.g., piperidine), allowing retention of acid-labile side-chain protections.
- UV Detectability : The fluorenyl moiety enables monitoring via UV absorbance at 301 nm during HPLC purification .
Basic: What analytical methods validate the compound’s identity and purity?
Answer:
- NMR Spectroscopy : Confirm structural integrity using H and C NMR, focusing on the Fmoc aromatic protons (7.3–7.8 ppm) and the oxolane ring protons (3.5–4.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M+H] at m/z 339.34 for CHNO) .
- HPLC : Purity >95% is standard, with retention time consistency under gradient conditions .
Advanced: How does the compound’s stability vary under non-standard conditions (e.g., elevated temperature or humidity)?
Answer:
- Thermal Stability : Decomposition occurs above 40°C, releasing CO and fluorenylmethanol byproducts. Avoid prolonged exposure to heat during synthesis .
- Hydrolytic Sensitivity : The oxolane ring and Fmoc group degrade in high humidity. Use anhydrous solvents and store under inert gas (N) .
Mitigation : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to assess degradation pathways .
Advanced: How should researchers address contradictions in reported toxicity data?
Answer:
- Data Gaps : Acute toxicity (oral, dermal) is classified as Category 4 (harmful), but chronic effects are undocumented .
- Risk Mitigation : Assume worst-case scenarios:
Advanced: What strategies optimize its use in drug design (e.g., prodrugs or conjugates)?
Answer:
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability. For example, methyl esters hydrolyze in vivo to release the active acid .
- Conjugation : Link the oxolane moiety to targeting peptides via amide bonds, leveraging SPPS for site-specific modifications .
Advanced: How do structural analogs influence biological activity?
Answer:
Modifications to the oxolane ring or Fmoc group alter pharmacokinetics:
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust forms .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced: How can solubility challenges be addressed in aqueous buffers?
Answer:
- Co-Solvents : Use DMSO (≤10%) or ethanol to pre-dissolve the compound before dilution in PBS .
- pH Adjustment : Ionize the carboxylic acid at pH >7.0 (pKa ~3.5) to enhance aqueous solubility .
Advanced: What are the bottlenecks in scaling up synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
